![molecular formula C19H14ClFN2OS B2962076 6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime CAS No. 338967-04-7](/img/structure/B2962076.png)
6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is a chemical with the CAS Number: 328547-40-6 . It has a molecular weight of 249.72 .
Molecular Structure Analysis
The InChI code for “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is 1S/C12H8ClNOS/c13-10-2-4-11 (5-3-10)16-12-6-1-9 (8-15)7-14-12/h1-8H . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
The melting point of “6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde” is between 61.5-63.5°C .Applications De Recherche Scientifique
Carbonic Anhydrase Inhibition for Antitumor Applications
Research has explored the inhibition of tumor-associated isozymes, specifically carbonic anhydrase IX, by halogenated sulfonamides and aminobenzolamides. This study presents a foundational approach to designing potent inhibitors with potential applications as antitumor agents. While the specific compound was not mentioned, the use of halogenated (e.g., chloro and fluoro) components in these inhibitors suggests a relevance to the investigation of "6-[(4-chlorophenyl)sulfanyl]nicotinaldehyde O-(3-fluorobenzyl)oxime" for similar applications (Ilies et al., 2003).
Oxidative Desulfurization
Another field of relevance is the oxidative desulfurization of sulfur-containing compounds, such as benzothiophenes, using catalysts like Anderson-type catalysts for environmental applications. This study suggests potential utility in refining processes or environmental remediation through the catalytic activity of sulfur-containing compounds (Lu et al., 2010).
Chemiluminescence for Sensing Applications
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds with potential applications in chemiluminescence-based sensing technologies was explored. These compounds offer insights into designing novel sensors or diagnostic tools leveraging the unique chemiluminescent properties of sulfur-substituted compounds (Watanabe et al., 2010).
High-Performance Polymeric Materials
Research on thiophenyl-substituted benzidines for the synthesis of transparent polyimides with high refractive indices suggests applications in materials science, particularly in optics and electronics. This implies the potential of "this compound" in the development of advanced materials with specific optical properties (Tapaswi et al., 2015).
Neuroprotective Drug Development
Investigation into compounds that inhibit the Na+/Ca2+ exchange offers a pathway to neuroprotective drug development. Such compounds can protect against neuronal cell damage, suggesting potential research applications of the specified compound in developing treatments for neurological conditions (Iwamoto & Kita, 2006).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-1-[6-(4-chlorophenyl)sulfanylpyridin-3-yl]-N-[(3-fluorophenyl)methoxy]methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClFN2OS/c20-16-5-7-18(8-6-16)25-19-9-4-15(11-22-19)12-23-24-13-14-2-1-3-17(21)10-14/h1-12H,13H2/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZBOPJFUEWHPOW-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CON=CC2=CN=C(C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)CO/N=C/C2=CN=C(C=C2)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

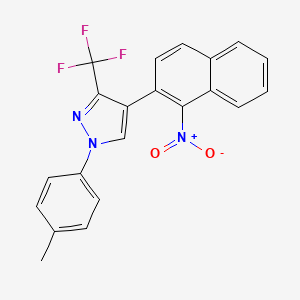
![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2961998.png)
![Methyl 3-[{2-[(3,5-dimethylphenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2961999.png)
![N-(5-chloro-2-methylphenyl)-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B2962003.png)
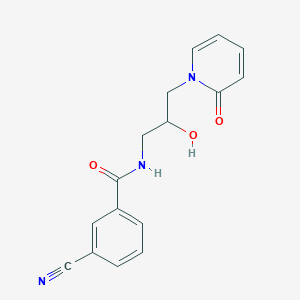
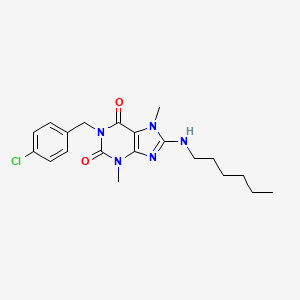
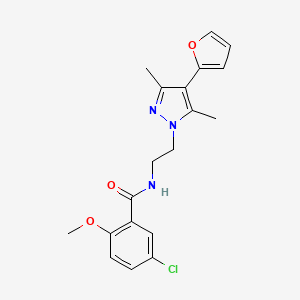

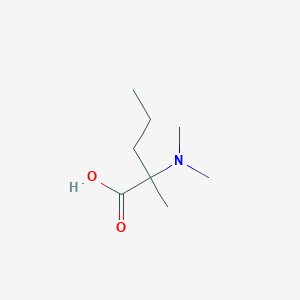
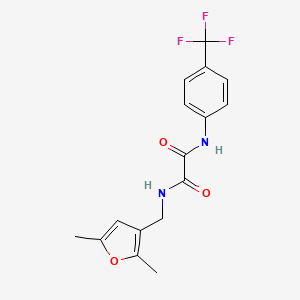
![2-[1-(2-anilino-2-oxoethyl)-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2962013.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2962015.png)

